O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
Description
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-methyl 1,4-oxazepane-4,5-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-8-17-7-5-9(13)10(14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
LKPQVLNSSBFIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Alcohols
A common initial step involves protecting the amino group of 2-bromoethylamine or 3-bromopropylamine derivatives with Boc anhydride under basic conditions (e.g., triethylamine or sodium bicarbonate) in dichloromethane or methanol solvents at room temperature or 0 °C. This protection facilitates subsequent substitution and cyclization steps without interference from the free amine.
Formation of Oxazepane Ring
The oxazepane ring is constructed by nucleophilic substitution and intramolecular cyclization involving the Boc-protected bromoalkyl carbamates and appropriate nucleophiles such as amino alcohols or azides. For example, the synthesis of SnAP (Stannyl Amine Protocol) diazepane azide intermediates involves heating the Boc-protected bromoalkyl carbamate with tributyl(iodomethyl)stannane under anhydrous conditions, followed by ring closure.
Esterification and Carbamate Formation
The introduction of tert-butyl and methyl ester groups at specific ring positions is achieved through selective esterification reactions. Methyl esters are typically introduced via reaction with methanol or methylating agents, while tert-butyl esters are formed through reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate.
Representative Experimental Procedure
A typical preparation of this compound involves:
- Dissolving 3-bromopropylamine hydrobromide in methanol and adding triethylamine to neutralize the salt.
- Cooling the mixture to 0 °C and adding di-tert-butyl dicarbonate slowly to form the Boc-protected intermediate.
- Concentrating and purifying the intermediate via extraction and drying.
- Reacting the Boc-protected bromoalkyl carbamate with tributyl(iodomethyl)stannane at 55 °C overnight under nitrogen.
- Quenching the reaction and isolating the stannyl intermediate.
- Cyclizing the intermediate under anhydrous conditions to form the oxazepane ring.
- Introducing the methyl ester group by treatment with methanol under acidic or basic catalysis.
- Purifying the final product by flash chromatography.
Characterization and Yields
The synthesized compound is characterized by:
- 1H NMR : Signals corresponding to tert-butyl group (singlet near 1.4 ppm), methyl ester (singlet near 3.7 ppm), and characteristic ring protons.
- IR Spectroscopy : Absorptions for carbamate (around 1690-1700 cm^-1), ester carbonyls, and NH stretching.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~271 g/mol.
- Yields : Typically range from 70% to 95% depending on step and purification.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of amino bromide | Boc2O, NEt3 or NaHCO3, DCM or MeOH, 0–25 °C, 16–18 h | 90-95 | Formation of tert-butyl carbamate |
| 2 | Stannylation | Tributyl(iodomethyl)stannane, 55 °C, overnight, inert atmosphere | 70-75 | Prepares stannyl intermediate |
| 3 | Cyclization to oxazepane | Anhydrous conditions, N2 atmosphere, variable temp | 70-85 | Ring closure forming oxazepane |
| 4 | Esterification | Methanol, acid/base catalysis | 85-95 | Methyl ester introduction at O5 |
Chemical Reactions Analysis
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural and functional similarities and differences between O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate and related compounds are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocycle Diversity : The target compound’s 1,4-oxazepane ring distinguishes it from oxadiazepanes (additional N) and dihydropyridines (aromatic, redox-active).
- Functional Groups : The 6-oxo group in the 1,4-oxazepane derivative (Entry 3) introduces ketone reactivity, absent in the target compound .
- Steric and Electronic Effects : Di-tert-butyl groups in Entry 1 and Entry 4 increase steric hindrance, whereas the methyl group in the target compound allows for easier modification .
Physicochemical Properties and Availability
- Molecular Weight : The target compound (259.3 g/mol) is lighter than its oxadiazepane analog (302.37 g/mol) due to fewer carbons and nitrogens .
- Purity and Scale : Di-tert-butyl oxadiazepane (Entry 1) is available at 98% purity in gram quantities, suggesting industrial relevance . Data for the target compound’s purity is unspecified but likely comparable .
- Solubility : Methyl and tert-butyl esters typically confer moderate lipophilicity, favoring organic solvents (e.g., DCM, THF).
Reactivity Differences :
Biological Activity
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS Number: 2383385-45-1) is a synthetic compound notable for its potential biological activities. This compound belongs to the oxazepane family, which are cyclic amines that have garnered interest due to their diverse pharmacological properties. This article explores its biological activity, including relevant case studies and research findings.
Research indicates that oxazepane derivatives may exhibit various mechanisms of action, particularly in the modulation of neurotransmitter systems. Specifically, compounds in this class have been studied for their monoamine reuptake inhibitory activity , which suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antidepressant Effects
A study on related oxazepane compounds highlighted their ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants, suggesting that this compound may possess similar therapeutic effects .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of oxazepane derivatives. Preliminary studies have shown that certain oxazepanes can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The exact pathways and efficacy of this compound in these contexts remain to be fully elucidated.
Case Studies
- Case Study on Mood Disorders :
- Neuroprotection in Animal Models :
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
